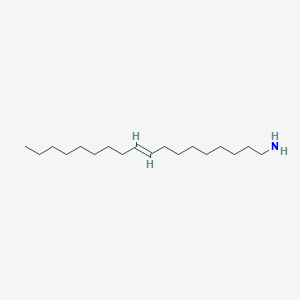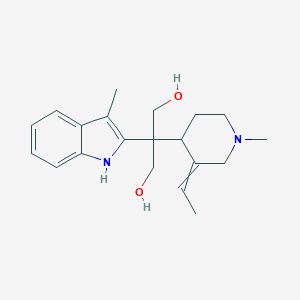
9-Octadecen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecen-1-amine, also known as oleylamine, is an organic compound with the molecular formula C18H37N. It is a long-chain primary amine derived from oleic acid, a monounsaturated fatty acid. This compound is characterized by its unsaturated carbon chain and amine functional group, making it a versatile chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Octadecen-1-amine can be synthesized through the hydrogenation of oleic acid, followed by amination. The process typically involves the following steps:
Hydrogenation: Oleic acid is hydrogenated to produce stearic acid.
Amination: Stearic acid is then reacted with ammonia or an amine source under high temperature and pressure to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced using a similar approach but on a larger scale. The process involves continuous hydrogenation and amination in reactors designed to handle high volumes and maintain consistent reaction conditions. Catalysts such as nickel or palladium are often used to enhance the efficiency of the hydrogenation step.
Chemical Reactions Analysis
Types of Reactions: 9-Octadecen-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: The compound can be reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Produces oxides or hydroxylamines.
Reduction: Yields saturated amines.
Substitution: Forms various substituted amines depending on the reagents used.
Scientific Research Applications
9-Octadecen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and stabilizer in the synthesis of nanoparticles. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science.
Biology: The compound is used in the preparation of lipid-based delivery systems for drugs and genetic material. Its biocompatibility and ability to interact with biological membranes are advantageous in biomedical research.
Medicine: this compound is explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: It is used as an emulsifier, corrosion inhibitor, and lubricant additive. Its surface-active properties make it suitable for various industrial applications, including cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 9-Octadecen-1-amine involves its interaction with molecular targets such as cell membranes and proteins. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. In catalysis, this compound acts as a ligand, coordinating with metal ions to form active catalytic complexes.
Comparison with Similar Compounds
Stearylamine: A saturated analog of 9-Octadecen-1-amine with similar applications but lacks the unsaturation in the carbon chain.
Oleic Acid: The precursor to this compound, used in similar applications but lacks the amine functional group.
Octadecylamine: Another long-chain amine with similar properties but fully saturated.
Uniqueness: this compound’s uniqueness lies in its unsaturated carbon chain, which imparts flexibility and reactivity not found in fully saturated analogs. This unsaturation allows for additional chemical modifications and interactions, enhancing its versatility in various applications.
Properties
CAS No. |
1838-19-3 |
|---|---|
Molecular Formula |
C18H37N |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
octadec-9-en-1-amine |
InChI |
InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-19H2,1H3 |
InChI Key |
QGLWBTPVKHMVHM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCN |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN |
Key on ui other cas no. |
1838-19-3 112-90-3 |
physical_description |
Liquid Liquid; mp = 10-20 deg C; [IUCLID] Light yellow pasty liquid with an amine-like odor (mp = 15-30 deg C); [ECHA] Slightly beige paste; [MSDSonline] |
Pictograms |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Related CAS |
36505-83-6 (hydrofluoride) 3811-68-5 (unspecified acetate) 58920-69-7 (phosphate[1:1]) |
Synonyms |
1-octadeceneamine hydrofluoride 9-octadecen-1-amine AmF 355 amine fluoride 335 n-cis-9-octadecenylamine oleamine oleoylamine oleylamine oleylamine acetate oleylamine acetate, (Z)-isomer oleylamine hydrochloride, (Z)-isomer oleylamine hydrofluoride oleylamine hydrofluoride, (Z)-isomer oleylamine phosphate (1:1) oleylamine phosphate (1:1), (Z)-isomer oleylamine, (E)-isomer oleylamine, (Z)-isome |
vapor_pressure |
0.0001 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3S-(3alpha,3aalpha,5abeta,8E,9bbeta)]-3a,5,5a,9b-tetrahydro-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione 8-oxime](/img/structure/B238926.png)



![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)





